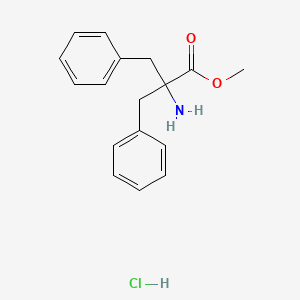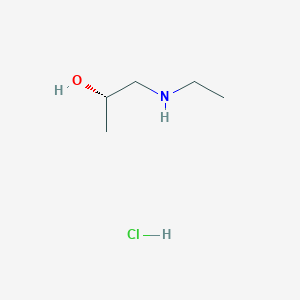
2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile
Übersicht
Beschreibung
“2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C13H9ClN2 and a molecular weight of 228.68 . It is also known as "alpha-(4-chlorophenyl)pyridine-2-acetonitrile" .
Synthesis Analysis
While specific synthesis methods for “2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile” were not found, similar compounds have been synthesized using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Molecular Structure Analysis
The molecular structure of “2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile” consists of a pyridine ring attached to an acetonitrile group, with a chlorophenyl group attached at the 6-position of the pyridine ring .
Physical And Chemical Properties Analysis
“2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile” is a solid with a melting point of 67.5-67.8 °C . It has a predicted density of 1.238±0.06 g/cm3 and a predicted pKa of 4.08±0.10 .
Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
The compound has been utilized in the catalytic asymmetric synthesis of drug intermediates. A notable application is in the synthesis of (S)-clopidogrel, a widely used antiplatelet and antithrombotic drug. The process involves a one-pot in situ Strecker reaction using a homochiral covalent framework catalyst, achieving high yields and enantiomeric excess under visible-light irradiation. This approach has been extended to gram-scale production and can be used for various chiral drugs and intermediates (Hui‐Chao Ma et al., 2020).
Synthesis of Novel Pyridine Derivatives
Research shows the preparation of novel pyridine and fused pyridine derivatives, starting from related compounds. These derivatives have been tested for antimicrobial and antioxidant activity, demonstrating their potential utility in these areas (E. M. Flefel et al., 2018).
Development of Fluorescent Probes
The compound has been involved in the development of fluorescent probes for mercury ions. This application is crucial in environmental and analytical chemistry for detecting and monitoring mercury levels (N. Shao et al., 2011).
Structural and Optical Properties
Studies have explored the structural, optical, and junction characteristics of related pyridine derivatives. These characteristics are essential in material science, particularly for developing new materials with specific optical and electronic properties (I. Zedan et al., 2020).
Zukünftige Richtungen
While specific future directions for “2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile” were not found, similar compounds have been evaluated for their potential as novel anti-fibrotic drugs . This suggests that “2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile” could also be studied for its potential biological activities.
Wirkmechanismus
Target of Action
The primary target of 2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential for the structural integrity of various tissues.
Mode of Action
2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile interacts with collagen prolyl-4-hydroxylase, inhibiting its activity . This interaction disrupts the normal formation of collagen, leading to changes in the structural properties of tissues.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This disruption can lead to downstream effects such as altered tissue structure and function.
Result of Action
The molecular and cellular effects of 2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile’s action primarily involve changes in collagen structure and function. By inhibiting collagen prolyl-4-hydroxylase, the compound can alter the properties of collagen-dependent tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(6-(2-Chlorophenyl)pyridin-2-yl)acetonitrile. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with collagen prolyl-4-hydroxylase .
Eigenschaften
IUPAC Name |
2-[6-(2-chlorophenyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-12-6-2-1-5-11(12)13-7-3-4-10(16-13)8-9-15/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNAKBBWMDAWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=N2)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B1434890.png)
![N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride](/img/structure/B1434891.png)
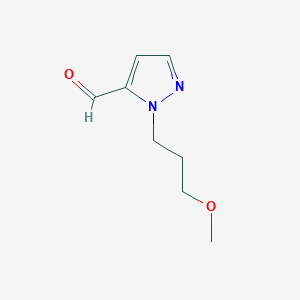
![2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1434893.png)
![3-Chloro-1-[3-fluoro-5-methoxy-2-(trimethylsilyl)phenyl]propan-1-one](/img/structure/B1434894.png)
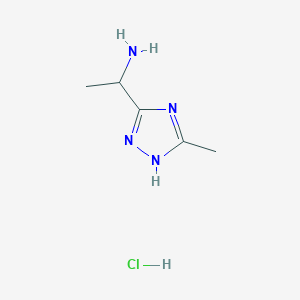
![Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate](/img/structure/B1434897.png)
![2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1434898.png)
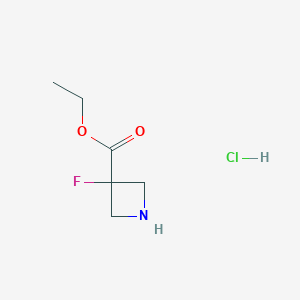
![Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1434905.png)
